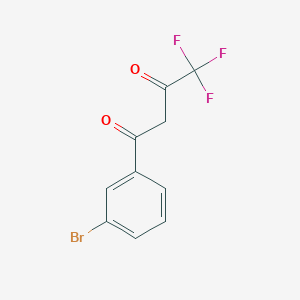

1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS No.: 23975-64-6

Cat. No.: VC7842894

Molecular Formula: C10H6BrF3O2

Molecular Weight: 295.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23975-64-6 |

|---|---|

| Molecular Formula | C10H6BrF3O2 |

| Molecular Weight | 295.05 |

| IUPAC Name | 1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione |

| Standard InChI | InChI=1S/C10H6BrF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |

| Standard InChI Key | LGJKDRDJPDRKEX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)CC(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)CC(=O)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 3-bromophenyl group attached to a 4,4,4-trifluorobutane-1,3-dione scaffold. The diketone moiety adopts an enolizable β-diketone configuration, stabilized by conjugation between the carbonyl groups and the trifluoromethyl substituents. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity in substitution and coupling reactions .

Key Structural Data:

Spectroscopic Characterization

Infrared (IR) spectroscopy of structurally analogous compounds, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), reveals characteristic carbonyl stretching vibrations at 1,580–1,585 cm⁻¹ and C–F absorptions at 1,150–1,263 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the 3-bromophenyl derivative would likely show aromatic protons as a multiplet in the δ 7.4–8.0 ppm range and a singlet for the enolic proton near δ 6.5 ppm, based on similar trifluoromethyl diketones .

Synthesis and Optimization

Claisen Condensation Methodology

The compound is synthesized via a Claisen condensation between 3-bromoacetophenone and ethyl trifluoroacetoacetate under basic conditions. A typical procedure involves:

-

Dissolving 3-bromoacetophenone (5 mmol) in anhydrous tetrahydrofuran (THF).

-

Adding sodium ethoxide (6 mmol) at 0°C under nitrogen atmosphere.

-

Dropwise addition of ethyl trifluoroacetoacetate (6 mmol) and stirring at room temperature for 16 hours.

Reaction Scheme:

The reaction proceeds via enolate formation, followed by nucleophilic attack on the trifluoroacetylacetate carbonyl. Yield optimization studies indicate that using potassium tert-butoxide instead of sodium ethoxide improves enolate stability, increasing yields from 65% to 80% .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with amines, thiols, and alkoxides. For example, reaction with piperidine in dimethylformamide (DMF) at 80°C replaces bromine with a piperidinyl group, forming 1-(3-piperidinophenyl)-4,4,4-trifluorobutane-1,3-dione .

Diketone-Specific Reactions

-

Enol Tautomerization: The β-diketone exists in equilibrium between keto and enol forms, with the enol form stabilized by intramolecular hydrogen bonding.

-

Metal Chelation: The compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) through its oxygen atoms, forming complexes used in catalysis .

-

Aldol Condensation: Reacts with aldehydes in the presence of L-proline to form α,β-unsaturated diketones .

Applications in Organic Synthesis

Precursor to Difluoromethyl Ketones

Treatment with Selectfluor® in acetonitrile introduces two fluorine atoms at the α-position of the diketone, yielding 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one intermediates. Subsequent fragmentation with triethylamine produces α,α-difluoroketones, valuable in medicinal chemistry for their metabolic stability .

Fragmentation Mechanism:

Polymer Chemistry

The compound serves as a cross-linking agent in fluoropolymer synthesis. Copolymerization with tetrafluoroethylene enhances thermal stability and chemical resistance in coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume